

molecular structure and formula of 3-bromo-5-nitro-1H-indazole C7H4BrN3O2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-bromo-5-nitro-1H-indazole

Cat. No.: B1268603

[Get Quote](#)

An In-depth Technical Guide to 3-bromo-5-nitro-1H-indazole (C7H4BrN3O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-bromo-5-nitro-1H-indazole**, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide combines established information with predicted physicochemical and spectral properties based on analogous structures. Detailed experimental protocols for its synthesis are provided to facilitate further research and application. This document is intended to serve as a valuable resource for professionals engaged in the fields of chemical synthesis and pharmaceutical development.

Molecular Structure and Formula

The chemical compound **3-bromo-5-nitro-1H-indazole** is a substituted indazole with the molecular formula C7H4BrN3O2. Its structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A bromine atom is substituted at the 3-position of the indazole ring, and a nitro group is attached at the 5-position.

Molecular Formula: C7H4BrN3O2

CAS Number: 67400-25-3[\[1\]](#)

Molecular Weight: 242.03 g/mol [\[1\]](#)

The structural formula of **3-bromo-5-nitro-1H-indazole** is depicted below:

The image you are requesting does not exist or is no longer available.

imgur.com

Physicochemical and Spectral Data

Precise experimental data for the physicochemical and spectral properties of **3-bromo-5-nitro-1H-indazole** are not readily available in published literature. The following tables present predicted values based on the analysis of structurally related indazole derivatives. These values should be considered as estimations and require experimental verification.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Melting Point	150 - 180 °C	Based on melting points of similar substituted indazoles.
Boiling Point	> 300 °C (decomposes)	High boiling point is expected due to the aromatic structure and polar groups.
Solubility	Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF).	The nitro and bromo groups increase polarity, but the bicyclic aromatic core limits water solubility.
pKa	11.0 - 12.0	Estimated for the N-H proton of the indazole ring.

Table 2: Predicted Spectral Data

Technique	Predicted Spectral Features
¹ H NMR	Aromatic protons (H-4, H-6, H-7) are expected in the range of δ 7.5-9.0 ppm. The N-H proton will likely appear as a broad singlet at δ > 10 ppm.
¹³ C NMR	Aromatic carbons are predicted to appear in the range of δ 110-150 ppm. The carbon bearing the bromo group (C-3) and the carbon bearing the nitro group (C-5) will be significantly influenced.
IR (Infrared) Spectroscopy	Characteristic peaks are expected for N-H stretching (\sim 3300 cm^{-1}), aromatic C-H stretching (\sim 3100 cm^{-1}), C=C stretching (\sim 1600 cm^{-1}), and strong asymmetric and symmetric stretching of the nitro group (\sim 1530 and \sim 1350 cm^{-1}).
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ is expected at m/z 241/243 (due to bromine isotopes). Fragmentation may involve the loss of the nitro group and bromine atom.

Experimental Protocols

A detailed protocol for the synthesis of **3-bromo-5-nitro-1H-indazole** has been described in the patent CN103570624A.[\[2\]](#) The synthesis involves the bromination of 5-nitro-1H-indazole.

Synthesis of 3-bromo-5-nitro-1H-indazole

Materials:

- 5-nitro-1H-indazole
- Bromine

- N,N-Dimethylformamide (DMF)
- Nitrogen gas
- Activated carbon
- EDTA

Equipment:

- Three-necked reaction flask
- Stirrer
- Dropping funnel
- Thermometer
- Reflux condenser
- Filtration apparatus

Procedure:[\[2\]](#)

- Under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole to a three-necked reaction flask.
- Add 500 ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.
- Cool the reaction mixture to -5 °C.
- Slowly add 55.8 g of bromine to the reaction mixture via a dropping funnel, maintaining the temperature at -5 °C. After the addition is complete, continue stirring at 0 to -5 °C for 1 hour.
- Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.
- Heat the mixture to reflux to dissolve any remaining solids.

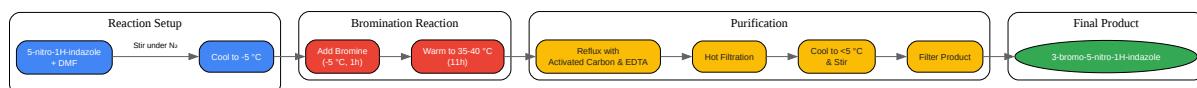
- Add a suitable amount of activated carbon and EDTA and continue to reflux for 25-35 minutes.
- Hot filter the mixture to remove the activated carbon.
- Transfer the filtrate to a clean reaction flask and cool to below 5 °C.
- Stir for 85-95 minutes to allow for precipitation.
- Filter the solid product, which is the final **3-bromo-5-nitro-1H-indazole**. The reported yield is 95%.

Biological Activity and Potential Applications

While specific biological studies on **3-bromo-5-nitro-1H-indazole** are limited, the indazole scaffold is a well-established privileged structure in medicinal chemistry.^[3] Indazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

- Anticancer: Many indazole-containing compounds have been developed as kinase inhibitors for cancer therapy.
- Anti-inflammatory: Certain indazole derivatives have shown potent anti-inflammatory properties.
- Antimicrobial: The indazole nucleus is present in various compounds with antibacterial and antifungal activities.
- Antiparasitic: Some nitroindazole derivatives have been investigated for their activity against parasites like *Trypanosoma cruzi*.^[4]

The presence of a nitro group in the 5-position, as seen in **3-bromo-5-nitro-1H-indazole**, is a common feature in bioactive compounds and can be crucial for their mechanism of action, sometimes involving bioreduction to reactive nitrogen species. The bromo-substituent at the 3-position can serve as a handle for further chemical modifications to explore structure-activity relationships and develop new therapeutic agents.


Given the pharmacological importance of the indazole core and the potential for the installed functional groups to modulate biological activity, **3-bromo-5-nitro-1H-indazole** represents a

valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further biological screening of this compound is warranted to explore its specific activities.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-bromo-5-nitro-1H-indazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-bromo-5-nitro-1H-indazole**.

Conclusion

3-bromo-5-nitro-1H-indazole is a valuable heterocyclic compound with significant potential for applications in drug discovery and development. This technical guide has provided a detailed overview of its molecular structure, predicted physicochemical and spectral properties, and a robust synthesis protocol. While experimental data for this specific molecule is currently scarce, the information compiled herein serves as a foundational resource for researchers and scientists. Further investigation into the experimental characterization and biological evaluation of **3-bromo-5-nitro-1H-indazole** is highly encouraged to unlock its full potential in the pharmaceutical field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [molecular structure and formula of 3-bromo-5-nitro-1H-indazole C7H4BrN3O2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268603#molecular-structure-and-formula-of-3-bromo-5-nitro-1h-indazole-c7h4brn3o2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com